molecular formula C21H13F4N7O3 B2944308 3-(4-fluorobenzyl)-6-((3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one CAS No. 1207014-45-6

3-(4-fluorobenzyl)-6-((3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one

Cat. No.: B2944308
CAS No.: 1207014-45-6
M. Wt: 487.375
InChI Key: SDKFNEKIMKWBEP-UHFFFAOYSA-N
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Description

This compound features a triazolopyrimidin-7-one core substituted at position 3 with a 4-fluorobenzyl group and at position 6 with a (3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl moiety. The compound’s structural complexity suggests applications in medicinal chemistry, particularly as a kinase inhibitor or antiplatelet agent, given its similarity to ticagrelor derivatives .

Properties

IUPAC Name

3-[(4-fluorophenyl)methyl]-6-[[3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl]methyl]triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13F4N7O3/c22-14-5-1-12(2-6-14)9-32-19-17(28-30-32)20(33)31(11-26-19)10-16-27-18(29-35-16)13-3-7-15(8-4-13)34-21(23,24)25/h1-8,11H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDKFNEKIMKWBEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C3=C(C(=O)N(C=N3)CC4=NC(=NO4)C5=CC=C(C=C5)OC(F)(F)F)N=N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13F4N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(4-fluorobenzyl)-6-((3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one (CAS Number: 1207014-45-6) is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, synthesizing findings from various studies to present a comprehensive overview.

Chemical Structure and Properties

The molecular formula of the compound is C21H13F4N7O3C_{21}H_{13}F_{4}N_{7}O_{3}, with a molecular weight of 487.4 g/mol. The structure features multiple functional groups, including a triazole ring, which is often associated with diverse biological activities.

Structural Characteristics

PropertyValue
Molecular FormulaC21H13F4N7O3C_{21}H_{13}F_{4}N_{7}O_{3}
Molecular Weight487.4 g/mol
CAS Number1207014-45-6

Anticancer Activity

Research indicates that compounds containing triazole rings exhibit significant anticancer properties. For instance, a study highlighted the antiproliferative effects of similar triazole derivatives against various cancer cell lines, including L1210 (murine leukemia), CEM (human T-lymphocyte), and HeLa (cervical carcinoma) cells. The triazole moiety was identified as a critical structural element contributing to enhanced cytotoxicity, with IC50 values indicating effective inhibition of cell growth at low concentrations .

Antimicrobial Activity

Compounds similar to the target molecule have shown promising antimicrobial effects. A library of triazole derivatives was tested against various microbial pathogens, demonstrating minimal inhibitory concentrations (MICs) ranging from 1.1 to 8.4 µM for bacterial strains and 0.6 to 8.9 µM for fungal strains . This suggests that the compound may possess similar antimicrobial properties.

The mechanism by which triazole derivatives exert their biological effects often involves interference with cellular processes such as DNA synthesis and repair, apoptosis induction in cancer cells, and disruption of microbial cell membranes. The presence of fluorinated groups may enhance lipophilicity and cellular uptake, further contributing to their efficacy .

Study on Antiproliferative Effects

A notable study investigated the antiproliferative effects of various synthesized compounds featuring the triazole structure. Among these, one compound demonstrated an IC50 value of 9.6 µM against human microvascular endothelial cells, significantly lower than its non-triazole counterpart . This finding underscores the potential of the triazole ring in enhancing biological activity.

Synthesis and Evaluation of Derivatives

Another research effort focused on synthesizing derivatives of triazole compounds and evaluating their biological activities. Compounds were assessed for their antibacterial and antifungal properties, with several derivatives exhibiting potent activity against clinically relevant pathogens . This highlights the versatility of triazole-based compounds in drug development.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional analogs, highlighting substituent variations and their implications:

Compound Substituents (Position 3) Substituents (Position 6) Key Features References
Target Compound 4-Fluorobenzyl (3-(4-(Trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl High lipophilicity; electron-withdrawing groups enhance stability and binding.
3-(4-Chlorobenzyl)-6-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl) analog 4-Chlorobenzyl (3-(2-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl Chlorine increases electronegativity; ethoxy group may improve solubility.
3-(3-Chlorobenzyl)-6-((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl) analog 3-Chlorobenzyl (3-(4-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl Meta-substitution alters steric effects; ethoxy enhances polarity.
5-(4-Chlorophenoxy)-6-isopropyl-3-phenyl-triazolo[4,5-d]pyrimidin-7-one Phenyl 4-Chlorophenoxy, isopropyl Phenoxy and isopropyl groups reduce steric hindrance; lower molecular weight.
3-(3,4-Dimethoxyphenyl)-6-(2-oxo-2-(4-phenylpiperazinyl)ethyl) analog 3,4-Dimethoxyphenyl Piperazinyl ethyl Methoxy groups boost solubility; piperazinyl moiety introduces basicity.
3-(4-Methoxyphenyl)-7-((4-(trifluoromethyl)benzyl)thio)-triazolo[4,5-d]pyrimidine 4-Methoxyphenyl (4-Trifluoromethylbenzyl)thio Thioether linkage may enhance membrane permeability; trifluoromethyl adds bulk.

Key Findings

However, fluorine offers superior metabolic stability compared to chlorine . The trifluoromethoxy group in the target compound provides stronger electron-withdrawing effects than ethoxy or methoxy groups in analogs, which may enhance binding to hydrophobic pockets in enzymes .

Steric and Solubility Considerations :

  • Ethoxy and methoxy groups (e.g., in compounds from ) improve aqueous solubility but may reduce membrane permeability.
  • Piperazinyl substituents (e.g., in ) introduce basic nitrogen atoms, enhancing solubility in acidic environments and enabling salt formation.

Biological Activity Trends: Ticagrelor analogs with cyclopropane and sugar moieties () exhibit antiplatelet activity, suggesting the target compound may share similar pharmacological pathways. Thiazolo-pyrimidinone derivatives () with sulfur atoms show distinct bioactivity profiles, highlighting the importance of heterocycle choice in drug design.

Synthetic Accessibility :

  • The target compound’s synthesis likely follows routes similar to those in and , using cesium carbonate and DMF for nucleophilic substitutions. Characterization via NMR and mass spectrometry () confirms structural integrity.

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